![molecular formula C21H16N4O3S2 B2894789 N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1261012-93-4](/img/structure/B2894789.png)
N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H16N4O3S2 and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry Synthesis
A foundational aspect of research involving this compound is its synthesis and incorporation into heterocyclic compounds. Studies have focused on the reactions of related compounds to synthesize diverse heterocyclic derivatives, showcasing the compound's versatility in organic synthesis. For instance, the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with cyanoacetate and other compounds in the presence of triethylamine forms various thieno[2,3-d] pyrimidine derivatives, highlighting a method for introducing heterocyclic structures into pharmaceuticals (Hachiyama et al., 1983).
Antitumor Applications
Another significant area of research is the evaluation of antitumor properties. Specific derivatives synthesized from this compound have been studied for their antiproliferative activity against various cancer cell lines. For example, the creation of heterocyclic compounds incorporating thiophene, thiazole, pyrazole, and pyrimidine rings from a base compound similar to the one has shown high inhibitory effects in vitro, suggesting potential antitumor applications (Shams et al., 2010).
Insecticidal Activity
Research has also extended to the synthesis of innovative heterocycles for potential insecticidal applications. Compounds derived from N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide have been assessed against pests like the cotton leafworm, Spodoptera littoralis, indicating the compound's potential as a basis for developing new insecticides (Fadda et al., 2017).
Anti-Inflammatory and Analgesic Activities
Additionally, certain derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research indicates the potential for developing new therapeutic agents based on the structural framework of N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, contributing to the field of medicinal chemistry (Sondhi et al., 2009).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It has been suggested that the compound interacts with its targets through hydrogen bonds . The compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction
Biochemical Pathways
Compounds containing a thiophene nucleus have been found to affect a variety of biochemical pathways, contributing to their wide range of therapeutic properties .
Result of Action
The compound has been found to exhibit moderate antioxidant activity and significant antimicrobial activity against gram-positive and gram-negative bacterial strains, as well as against yeasts .
properties
IUPAC Name |
N-(3-cyanophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c22-12-14-3-1-4-15(11-14)23-18(26)13-25-17-7-10-30-19(17)20(27)24(21(25)28)8-6-16-5-2-9-29-16/h1-5,7,9-11,19H,6,8,13H2/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEYLTYDXHFVJP-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N4O3S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.